Disodium 2-dodecyl 4-sulphonatophthalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68003-45-2 |
|---|---|
Molecular Formula |
C20H28Na2O7S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
disodium;2-dodecoxycarbonyl-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-14-27-20(23)18-15-16(28(24,25)26)12-13-17(18)19(21)22;;/h12-13,15H,2-11,14H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
FKUITBKKFLKVMS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Disodium 2 Dodecyl 4 Sulphonatophthalate
Methodological Approaches to Phthalate (B1215562) Ester Synthesis
The synthesis of phthalate esters is a cornerstone of industrial organic chemistry, traditionally involving the reaction of phthalic anhydride (B1165640) with various alcohols. rsc.org The methodologies have evolved to accommodate a wide range of substituents on both the phthalic ring and the alcohol, leading to esters with tailored properties.
Esterification Pathways for Substituted Phthalates
The direct esterification of substituted phthalic acids or their anhydrides with alcohols is the most common pathway for synthesizing substituted phthalates. This reaction is typically catalyzed by a strong acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid or anhydride, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed, for instance, through azeotropic distillation. masterorganicchemistry.com
The reaction of a cyclic anhydride, such as a substituted phthalic anhydride, with an alcohol initially yields a monoester. asianpubs.org Further reaction, often under more forcing conditions, can lead to the formation of the diester. researchgate.net The choice of reaction conditions, including temperature, catalyst, and the molar ratio of reactants, plays a crucial role in determining the selectivity towards mono- or di-esterification.
Integration of Sulphonate Moieties in Phthalate Structures
The introduction of a sulphonate group onto the phthalic anhydride ring is a key step in the synthesis of sulphonated phthalate esters. This is typically achieved through the sulphonation of phthalic anhydride using a sulphonating agent such as oleum (B3057394) (fuming sulfuric acid). This electrophilic aromatic substitution reaction yields a mixture of 3-sulphophthalic acid and 4-sulphophthalic acid. The position of the sulphonate group is influenced by the reaction conditions.
Alternatively, a sulphonated starting material can be used to build the phthalate structure, although this is a less common approach. The presence of the strongly deactivating sulphonate group influences the subsequent reactivity of the aromatic ring and the carboxylic acid functionalities.
Targeted Synthesis Routes for Disodium 2-dodecyl 4-sulphonatophthalate
The specific synthesis of this compound requires a strategic sequence of reactions to ensure the correct placement of the dodecyl chain and the sulphonate group, followed by salt formation.
Precursor Selection and Reaction Optimization
The logical precursors for the synthesis of this compound are 4-sulfophthalic acid and 1-dodecanol (B7769020). The synthesis would likely proceed via the following conceptual steps:
Sulfonation: Phthalic anhydride is sulfonated to produce 4-sulfophthalic acid.
Monoesterification: 4-sulfophthalic acid is selectively esterified with 1-dodecanol to form 2-dodecyl 4-sulfonatophthalic acid. This is a critical step, as the two carboxylic acid groups of the phthalic acid moiety have different reactivities, and conditions must be optimized to favor the formation of the monoester. The steric hindrance around the carboxylic group ortho to the sulphonate group may influence the regioselectivity of the esterification.
Neutralization: The resulting acidic compound is neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound. alfa-chemistry.comgoogle.com
Optimization of the esterification step is paramount. Key parameters to control include the molar ratio of 4-sulfophthalic acid to 1-dodecanol, the reaction temperature, and the choice of solvent. An excess of the alcohol can be used to drive the reaction forward, but this may also increase the likelihood of diester formation.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Objective | Potential Challenges |
| Molar Ratio (Acid:Alcohol) | Maximize monoester yield | Formation of diester; unreacted starting material |
| Temperature | Achieve a reasonable reaction rate | Side reactions; decomposition of reactants or products |
| Catalyst Concentration | Accelerate the reaction | Increased side reactions; purification difficulties |
| Solvent | Solubilize reactants; facilitate water removal | Influence on reaction equilibrium and rate |
Catalytic Systems in this compound Production
The esterification of 4-sulfophthalic acid with 1-dodecanol is typically an acid-catalyzed process. A variety of catalysts can be employed to facilitate this reaction.
Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid and p-toluenesulfonic acid are commonly used. researchgate.net Surfactant-type Brønsted acid catalysts, like 4-dodecylbenzenesulfonic acid (DBSA), have also been shown to be effective for esterifications, particularly in creating emulsions that can help to remove water from the reaction medium and drive the equilibrium towards the products. researchgate.netmdpi.comorganic-chemistry.org
Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins and heteropolyacids, offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. researchgate.net These catalysts can reduce the corrosiveness of the reaction medium and simplify the purification of the final product.
Table 2: Comparison of Catalytic Systems
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | Sulfuric acid, p-toluenesulfonic acid, DBSA | High activity, good contact with reactants | Difficult to separate from product, corrosive |
| Heterogeneous | Ion-exchange resins, zeolites, heteropolyacids | Easy separation, reusable, less corrosive | Potentially lower activity, mass transfer limitations |
Post-Synthetic Modification and Derivatization of this compound
Post-synthetic modification refers to the chemical alteration of a molecule after its initial synthesis to introduce new functional groups or to modify its properties. nih.govrsc.org For a molecule like this compound, derivatization could be targeted at several sites:
The Carboxylate Group: The remaining free carboxylate group could potentially be further esterified to create a diester, which would significantly alter the surfactant properties of the molecule, making it less water-soluble.
The Aromatic Ring: The aromatic ring could undergo further electrophilic substitution reactions, although the existing substituents (an ester and a sulphonate group) are deactivating, making such reactions challenging.
The Dodecyl Chain: The long alkyl chain is relatively inert, but it could potentially be functionalized through free-radical reactions, although this would likely lead to a mixture of products and is generally less controlled.
The most plausible derivatization would involve the unreacted carboxylic acid group. For instance, it could be converted into an amide by reaction with an amine, leading to a new class of surfactants with different properties. Such modifications allow for the fine-tuning of the molecule's performance characteristics for specific applications.
Chemical Transformations for Enhanced Functionality
The functional properties of this compound can be tailored through various chemical transformations. These modifications primarily target the carboxylic acid and sulfonic acid groups, as well as the aromatic ring, to influence properties such as solubility, detergency, and interaction with different substrates.
A plausible synthetic route to this compound begins with the sulfonation of phthalic anhydride. This is typically achieved by reacting phthalic anhydride with a strong sulfonating agent like fuming sulfuric acid or sulfur trioxide. The reaction is generally heated to ensure the formation of 4-sulfophthalic anhydride.
The subsequent and crucial step is the mono-esterification of the 4-sulfophthalic anhydride with dodecanol (B89629). This reaction leads to the formation of the dodecyl ester at one of the carboxyl groups of the phthalic anhydride ring. The reaction of phthalic anhydride with alcohols like n-butanol has been studied under various conditions, including refluxing in solvents such as benzene (B151609), toluene, or xylene, or by direct condensation at elevated temperatures. asianpubs.org For the synthesis of the dodecyl ester of 4-sulfophthalic anhydride, similar conditions can be extrapolated. The final step involves the neutralization of both the sulfonic acid and the remaining carboxylic acid group with a base, such as sodium hydroxide, to yield the target molecule, this compound.
Further chemical transformations can be envisioned to enhance functionality. For instance, the remaining carboxylic acid group could be converted into an amide, another ester, or other functional groups prior to the final neutralization, leading to surfactants with different hydrophilic-lipophilic balances (HLB) and performance characteristics.
Additionally, the sulfonic acid group can be a site for modification. While direct modification of the sulfonate is challenging, its precursor, the sulfonyl chloride, can be reacted with various nucleophiles. For example, the synthesis of 4-azidosulfonylphthalic anhydride from 4-sulfophthalic acid trisodium (B8492382) salt via a 4-chlorosulfonylphthalic anhydride intermediate has been described. google.com This reactive intermediate could potentially be used to introduce other functionalities.
Below is a table outlining a proposed reaction scheme for the synthesis of this compound.
| Step | Reactants | Reagents/Conditions | Product |
| 1. Sulfonation | Phthalic Anhydride | Fuming Sulfuric Acid (or SO₃), Heat | 4-Sulfophthalic Anhydride |
| 2. Esterification | 4-Sulfophthalic Anhydride, Dodecanol | Heat, optionally in a solvent like toluene | 2-dodecyl 4-sulfophthalic acid |
| 3. Neutralization | 2-dodecyl 4-sulfophthalic acid | Sodium Hydroxide (aq) | This compound |
Synthesis of Analogues and Homologues of this compound
The synthesis of analogues and homologues of this compound allows for a systematic investigation of the structure-property relationships of this class of surfactants. By varying the length of the alkyl chain and modifying the aromatic backbone or the hydrophilic groups, it is possible to fine-tune the surfactant's performance for specific applications.
Homologue Synthesis:
The most straightforward approach to synthesizing homologues is to vary the fatty alcohol used in the esterification step. Instead of dodecanol (C12), other long-chain alcohols ranging from octanol (B41247) (C8) to octadecanol (C18) can be employed. The general synthetic route would remain the same as described for the dodecyl derivative. The kinetics of the esterification of crotonic acid with n-decyl and n-dodecyl alcohols have been studied, providing insights into the reaction behavior of long-chain alcohols. researchgate.net The reaction of maleic anhydride with octyl, decyl, or dodecyl alcohol has also been investigated. researchgate.net These studies suggest that the esterification with different long-chain alcohols is a viable route to produce a series of homologous surfactants.
The properties of the resulting surfactants are expected to vary with the alkyl chain length. Generally, an increase in the length of the hydrophobic alkyl chain will decrease the critical micelle concentration (CMC) and potentially increase the surface activity, up to a certain point where solubility becomes a limiting factor.
The following table summarizes a series of potential homologues of this compound.
| Homologue Name | Alkyl Chain Length | Fatty Alcohol Precursor |
| Disodium 2-octyl 4-sulphonatophthalate | C8 | Octanol |
| Disodium 2-decyl 4-sulphonatophthalate | C10 | Decanol |
| Disodium 2-tetradecyl 4-sulphonatophthalate | C14 | Tetradecanol |
| Disodium 2-hexadecyl 4-sulphonatophthalate | C16 | Hexadecanol |
| Disodium 2-octadecyl 4-sulphonatophthalate | C18 | Octadecanol |
Analogue Synthesis:
The synthesis of analogues can involve more significant structural modifications. For instance, the position of the sulfonate group on the phthalic anhydride ring could be altered, leading to isomers with different surfactant properties. However, the synthesis of 4-sulfophthalic anhydride is generally favored.
Another approach to creating analogues is to replace the phthalic anhydride backbone with other cyclic anhydrides, such as maleic anhydride. The synthesis of a reactive emulsifier from dodecanol and maleic anhydride has been reported, which involves the formation of a monoester followed by neutralization. researchgate.net This suggests that similar sulfonated analogues could be prepared.
Furthermore, bio-based starting materials can be used to create more sustainable surfactant analogues. For example, new classes of furan-based sulfonated surfactants have been developed from the esterification of furoic acid with fatty alcohols. nih.govresearchgate.net This approach could be adapted to create furan-based analogues of the target compound.
Mechanistic Understanding of Surface Active Properties of Disodium 2 Dodecyl 4 Sulphonatophthalate
Theoretical Frameworks of Surfactancy in Anionic Amphiphiles
Anionic amphiphiles, such as the conceptualized Disodium 2-dodecyl 4-sulphonatophthalate, are molecules possessing a distinct molecular architecture that drives their surface-active behavior. This architecture consists of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, these molecules exhibit a thermodynamic tendency to migrate to interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interactions between their hydrophobic tails and the surrounding water molecules. This phenomenon is the foundation of their ability to reduce surface and interfacial tension.
The behavior of these surfactants is governed by several key theoretical principles. The Gibbs adsorption isotherm, for instance, relates the concentration of the surfactant at an interface to the change in surface tension. As the bulk concentration of the surfactant increases, the interface becomes more populated with surfactant molecules, leading to a significant decrease in surface tension up to a certain point.
Another critical concept is the critical micelle concentration (CMC). This is the concentration at which the surfactant monomers in the bulk solution begin to self-assemble into organized aggregates known as micelles. Beyond the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form micelles rather than further populating the interface.
Emulsification and Stabilization Phenomena Mediated by this compound
An emulsion is a dispersion of one immiscible liquid in another, such as oil in water. This compound would be expected to act as an effective emulsifying agent by adsorbing at the oil-water interface and forming a protective barrier around the dispersed droplets. This barrier prevents the droplets from coalescing and the emulsion from breaking. The stabilization is achieved through two primary mechanisms:
Electrostatic Repulsion: The anionic sulphonate groups would impart a negative charge to the surface of the oil droplets. The resulting electrostatic repulsion between the similarly charged droplets would prevent them from approaching each other and merging.
Steric Hindrance: The physical presence of the surfactant molecules at the interface creates a steric barrier that also contributes to the stability of the emulsion.
Micellization Behavior and Aggregate Formation of this compound
Above its critical micelle concentration (CMC), this compound would be expected to form micelles in aqueous solution. These are typically spherical aggregates where the hydrophobic dodecyl tails are sequestered in the core, away from the water, and the hydrophilic sulphonatophthalate head groups form the outer corona, interacting with the surrounding water molecules.
Molecular Interactions at Hydrophobic and Hydrophilic Interfaces
At a hydrophobic interface, such as the surface of a nonpolar solid in water, the dodecyl chain of this compound would adsorb onto the surface through van der Waals interactions. This would leave the hydrophilic head groups extending into the aqueous phase, modifying the surface to make it more hydrophilic.
Conversely, at a hydrophilic interface, the interaction would be dominated by the polar head group. However, the primary driving force for adsorption at interfaces is typically the removal of the hydrophobic tail from the aqueous environment. Therefore, the most significant interactions occur at the boundary between polar and nonpolar phases.
Role of Dodecyl Chain and Sulphonate Groups in Surfactant Efficacy
The efficacy of this compound as a surfactant is critically dependent on the distinct roles of its molecular components:
Dodecyl Chain (Hydrophobic Tail): The twelve-carbon dodecyl chain provides the necessary hydrophobicity to drive the molecule to interfaces and to solubilize nonpolar substances within the core of its micelles. The length of this chain is a crucial determinant of the surfactant's properties; longer chains generally lead to lower CMCs and greater surface activity, but also lower water solubility.
Sulphonate and Carboxylate Groups (Hydrophilic Head): The presence of two anionic groups, a sulphonate and two carboxylates (from the phthalate), would create a highly polar and charged head group. This strong hydrophilicity ensures the water solubility of the molecule and provides the electrostatic repulsion necessary for stabilizing emulsions and dispersions. The phthalate (B1215562) structure itself adds a degree of rigidity to the headgroup region, which could influence its packing at interfaces.
Applications of Disodium 2 Dodecyl 4 Sulphonatophthalate in Advanced Materials and Chemical Processes
Utilization in Nanomaterials Synthesis and Engineering
No specific research was found detailing the use of Disodium 2-dodecyl 4-sulphonatophthalate in the synthesis or engineering of nanomaterials.
Facilitation of Nanoparticle Formation
There is no available data to suggest that this compound is used to facilitate the formation of nanoparticles.
Stabilization of Colloidal Dispersions
The role of this compound in the stabilization of colloidal dispersions is not documented in the available literature.
Enhancement of Carbon Nanotube Dispersion for Sensor Development
No studies were identified that investigate or confirm the use of this compound for the enhancement of carbon nanotube dispersion in the context of sensor development.
Role in Industrial Chemical Formulations
Specific applications of this compound in industrial chemical formulations could not be verified through the conducted research.
Emulsifier and Wetting Agent in Paints and Coatings
There is no information available to confirm the use of this compound as an emulsifier or wetting agent in paint and coating formulations.
Application in Ink Formulations
The application of this compound in ink formulations is not described in the accessible scientific or industrial literature.
Based on a comprehensive search of available scientific and technical literature, there is currently no information available regarding the specific applications of This compound in the areas outlined in your request.
Specifically, no research findings, data, or detailed discussions could be retrieved for the following applications:
Environmental Behavior and Degradation Pathways of Disodium 2 Dodecyl 4 Sulphonatophthalate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of chemical compounds in the environment. For Disodium 2-dodecyl 4-sulphonatophthalate, the primary abiotic degradation pathways are hydrolysis and photolysis.
The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond. This process results in the formation of 4-sulphonatophthalic acid and 2-dodecanol. The rate of hydrolysis is influenced by factors such as pH and temperature.
The hydrolysis of esters can be catalyzed by both acids and bases. libretexts.org In acidic conditions, the reaction is reversible, while in alkaline conditions, it is irreversible and is known as saponification. libretexts.org The presence of the electron-withdrawing sulphonate group on the phthalate (B1215562) ring is expected to influence the electronic density of the carbonyl carbon, potentially affecting the rate of nucleophilic attack by water or hydroxide (B78521) ions. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, which may lead to a faster rate of hydrolysis. chemrxiv.orgstudentdoctor.net
| pH | Condition | Hypothetical Rate Constant (kobs, s-1) | Inferred Rationale |
|---|---|---|---|
| 4 | Acid-catalyzed | 1.0 x 10-8 | Slow hydrolysis under acidic conditions. |
| 7 | Neutral | 5.0 x 10-9 | Very slow hydrolysis at neutral pH. |
| 10 | Base-catalyzed | 2.0 x 10-7 | Faster hydrolysis under alkaline conditions due to saponification. |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Aromatic compounds, such as the phthalate moiety in this compound, can absorb ultraviolet (UV) radiation, leading to their decomposition. The aqueous photolysis half-life of some phthalate esters can be very long, suggesting that direct photolysis may be a slow process. ecetoc.org
The photolytic degradation of phthalate esters can proceed through various pathways, including the cleavage of the ester bond and reactions involving the aromatic ring. frontiersin.orgdoaj.org Studies on other phthalates have shown that photolysis can lead to the formation of intermediates such as mono-esters and phthalic acid. frontiersin.org The presence of the sulphonate group may influence the photolytic stability of the aromatic ring. Photodegradation of sulphonated aromatic compounds can involve reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net
A plausible photolytic degradation pathway for this compound could involve the initial cleavage of the ester bond, followed by further degradation of the resulting 4-sulphonatophthalic acid and 2-dodecanol. The aromatic ring of 4-sulphonatophthalic acid may undergo hydroxylation and eventual ring-opening reactions.
Biotic Degradation Mechanisms of Sulphonated Phthalate Esters
Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of organic pollutants from the environment. The biodegradation of this compound is expected to involve the enzymatic breakdown of its different structural components.
The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by enzymes called esterases or lipases. nih.govnih.gov This enzymatic hydrolysis would cleave this compound into 4-sulphonatophthalic acid and 2-dodecanol.
The subsequent fate of these two primary metabolites would depend on the metabolic capabilities of the present microbial communities. The degradation of the aromatic component, 4-sulphonatophthalic acid, would likely proceed through pathways known for other sulphonated aromatic compounds. This may involve desulphonation, where the sulphonate group is removed, followed by ring cleavage via dioxygenase enzymes. researchgate.net The degradation of sulphonated aromatics can be challenging for microorganisms, and in some cases, these compounds can be persistent. core.ac.uk
The aliphatic component, 2-dodecanol, is a long-chain alcohol that is generally considered to be readily biodegradable. nih.govresearchgate.net Microorganisms can metabolize long-chain alcohols through oxidation to the corresponding aldehyde and then to a fatty acid. This fatty acid can then be further degraded through the β-oxidation pathway.
In aquatic environments, the biodegradation of this compound is likely to be initiated by bacteria present in the water column and sediments. As an anionic surfactant, its bioavailability may be influenced by its tendency to adsorb to suspended particles and sediments.
In soil systems, the compound is expected to be sorbed to soil organic matter and clay minerals, which will affect its mobility and availability for microbial degradation. The rate of biodegradation in soil will depend on various factors, including soil type, pH, temperature, moisture content, and the composition of the microbial community. The long dodecyl chain suggests that this compound will have some hydrophobic character, influencing its partitioning in soil.
Environmental Fate Modeling and Prediction for this compound
Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. For this compound, due to the lack of specific experimental data, its environmental fate can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. ecetoc.orgnih.goveuropa.eu
QSAR models use the chemical structure of a compound to estimate its physicochemical properties and environmental behavior. nih.govneuraldesigner.com Key parameters for modeling the fate of an anionic surfactant like this compound would include its water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc).
The presence of the highly polar sulphonate group would increase its water solubility, while the long dodecyl chain would contribute to its hydrophobicity. This amphiphilic nature is characteristic of surfactants and will govern its partitioning between water, soil/sediment, and air. Anionic surfactants generally have a low tendency to volatilize from water. Their partitioning to soil and sediment is influenced by factors such as the organic carbon content of the solid phase and the presence of divalent cations. nih.gov
Predictive models for the biodegradation of surfactants are also available and are often based on the chemical structure. nih.gov The linear alkyl chain in this compound suggests that this part of the molecule is likely to be readily biodegradable. However, the sulphonated phthalate moiety may be more resistant to degradation, potentially leading to the formation of persistent metabolites. A summary of the expected environmental fate parameters is provided in Table 2.
| Parameter | Predicted Behavior | Rationale |
|---|---|---|
| Water Solubility | High | Presence of two sodium sulfonate groups. |
| Vapor Pressure | Low | Ionic and high molecular weight compound. |
| Adsorption to Soil/Sediment | Moderate to High | Hydrophobic interaction of the dodecyl chain and potential complexation of the anionic head group. |
| Biodegradation Potential | Moderate | The dodecyl chain is likely biodegradable, but the sulphonated phthalate moiety may be more persistent. |
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Analytical Methodologies for Characterization and Detection of Disodium 2 Dodecyl 4 Sulphonatophthalate
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise arrangement of atoms within the Disodium 2-dodecyl 4-sulphonatophthalate molecule. Both ¹H and ¹³C NMR would be employed to map out the structure.
In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different types of protons present. For instance, the protons on the long dodecyl chain would appear in the upfield region (approximately 0.8-1.6 ppm), with the terminal methyl group being the most shielded. The protons on the carbon adjacent to the ester oxygen would be deshielded and appear further downfield. The aromatic protons on the phthalate (B1215562) ring would resonate in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns would reveal their substitution pattern.
¹³C NMR spectroscopy would complement the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons of the dodecyl chain would appear in the aliphatic region of the spectrum, while the aromatic carbons of the phthalate ring and the carbonyl carbon of the ester group would be found at significantly downfield shifts.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 0.88 | Triplet | 3H | Terminal CH₃ of dodecyl chain |
| 1.25 | Multiplet | 18H | -(CH₂)₉- of dodecyl chain |
| 1.70 | Quintet | 2H | -O-CH₂-CH ₂- |
| 4.30 | Triplet | 2H | -O-CH ₂- |
| 7.85 | Doublet | 1H | Aromatic Proton |
| 8.10 | Doublet of doublets | 1H | Aromatic Proton |
Table 2: Hypothetical ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| 14.1 | Terminal CH₃ of dodecyl chain |
| 22.7 - 31.9 | -(CH₂)₁₀- of dodecyl chain |
| 66.5 | -O-C H₂- |
| 128.5 - 145.0 | Aromatic and Sulfonated Carbons |
| 167.8 | Carbonyl Carbon (Ester) |
Infrared (IR) and Mass Spectrometry (MS) for Compound Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. A strong, broad absorption around 3000-3500 cm⁻¹ could indicate the presence of O-H stretching if any residual water is present, though the primary focus would be on the fingerprint region. Key absorptions would include the C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), the C=O stretching of the ester and carboxylate groups (typically in the 1680-1740 cm⁻¹ region), and the characteristic S=O stretching bands of the sulfonate group (around 1040-1080 cm⁻¹ and 1170-1220 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Mass spectrometry (MS) is employed to determine the molecular weight and to gain further structural information through fragmentation patterns. For an anionic compound like this, electrospray ionization (ESI) in negative ion mode would be the technique of choice. rsc.orgacs.org The mass spectrum would be expected to show a prominent ion corresponding to the singly charged molecule [M-Na]⁻ or the doubly charged molecule [M-2Na]²⁻. High-resolution mass spectrometry would allow for the determination of the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion, which would yield smaller, charged fragments. The pattern of this fragmentation would provide valuable information for confirming the connectivity of the dodecyl chain, the phthalate core, and the sulfonate group.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for isolating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) Approaches for Volatile Derivatives
Due to its low volatility and ionic nature, this compound is not directly amenable to analysis by Gas Chromatography (GC). However, GC can be employed following a chemical derivatization step to convert the non-volatile compound into a more volatile derivative. For instance, the sulfonic acid and carboxylic acid groups could be esterified (e.g., converted to methyl esters) to increase the compound's volatility.
Following derivatization, the resulting compound could be analyzed by GC, likely using a capillary column with a non-polar stationary phase. The separation would be based on the boiling points and polarities of the derivatives. Detection would typically be achieved using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a mass spectrometer (GC-MS). unlv.edu The fragmentation pattern observed in GC-MS would provide confirmation of the structure of the derivatized molecule.
Advanced Detection and Characterization in Complex Matrices
The detection and characterization of this compound in complex matrices, such as environmental samples or consumer products, present additional challenges. Sample preparation becomes a critical step to remove interfering substances and to concentrate the analyte. Techniques such as solid-phase extraction (SPE) could be utilized for this purpose.
For robust analysis in such complex samples, the use of tandem mass spectrometry (LC-MS/MS) is often necessary. shimadzu.com This technique offers high selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. This allows for the reliable quantification of the compound even at very low concentrations and in the presence of a high background of other substances. The development of such advanced methods is crucial for understanding the environmental fate and distribution of this and similar compounds.
Methods for Environmental Monitoring of this compound
Environmental monitoring of this compound is essential to understand its fate, transport, and potential impact on aquatic and terrestrial ecosystems. The low concentrations typically found in environmental samples necessitate sensitive and selective analytical methods.
Sample Preparation:
A critical first step in the analysis of environmental samples is the extraction and preconcentration of the target analyte. Solid-phase extraction (SPE) is a widely used technique for isolating surfactants from aqueous matrices like river water and wastewater. For soil and sediment samples, pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed to efficiently extract the compound.
A generalized SPE procedure for water samples would involve the following steps:
Conditioning: The SPE cartridge, typically packed with a polymeric sorbent, is conditioned with a solvent like methanol (B129727) followed by water to activate the stationary phase.
Loading: A known volume of the water sample is passed through the cartridge. The surfactant adsorbs to the sorbent material.
Washing: The cartridge is washed with a solution to remove any interfering substances that may have been retained.
Elution: The retained this compound is eluted from the cartridge using a small volume of an organic solvent, such as methanol or acetonitrile (B52724).
Instrumental Analysis:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the trace-level quantification of organic pollutants in environmental samples. LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of this compound even in complex environmental matrices.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is typically used to separate the analyte from other components in the extract. A C18 column is a common choice for the stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a buffer and/or an ion-pairing agent) and an organic solvent like acetonitrile or methanol.
Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is suitable for anionic surfactants like this compound. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor ion and its characteristic product ions.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound in Environmental Water Samples
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-95% B; 10-12 min: 95% B; 12-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | [M-2Na+H]⁻ (e.g., 471.2) |
| Product Ion 1 (m/z) | (e.g., 305.1 for quantification) |
| Product Ion 2 (m/z) | (e.g., 80.0 for confirmation - SO₃⁻) |
| Collision Energy | Optimized for fragmentation |
Spectrophotometric Methods: While less specific than LC-MS/MS, spectrophotometric methods can be used for screening purposes or in situations where advanced instrumentation is not available. These methods are often based on the formation of an ion-pair between the anionic surfactant and a cationic dye, such as methylene (B1212753) blue or ethyl violet. The resulting colored complex can be extracted into an organic solvent and its absorbance measured at a specific wavelength. The concentration of the surfactant is then determined from a calibration curve. It is important to note that this method is susceptible to interference from other anionic substances present in the sample.
Computational and Theoretical Chemistry Studies on Disodium 2 Dodecyl 4 Sulphonatophthalate
Molecular Modeling and Simulation of Structure-Function Relationships
Molecular modeling and simulation are central to understanding how the chemical structure of Disodium 2-dodecyl 4-sulphonatophthalate dictates its function as a surfactant. These techniques allow for the visualization and analysis of its electronic properties and its dynamic behavior at interfaces.
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. nih.gov These calculations can reveal fundamental properties such as charge distribution, molecular orbital energies, and electrostatic potential, which are crucial for understanding a surfactant's reactivity and interaction with its environment.
For a molecule like this compound, these calculations show that the negative charges are not localized solely on the sulfonate and carboxylate groups but are distributed across the entire headgroup, including the adjacent aromatic ring and even slightly onto the alkyl tail. rsc.orgiphy.ac.cn This charge distribution is critical for predicting how the surfactant molecules interact with each other and with polar solvents like water. Methods like Density Functional Theory (DFT) are often used to achieve a balance between accuracy and computational cost for systems of this size.
Table 1: Exemplary Quantum Chemical Properties for a Surfactant Headgroup Analogue (Note: This table presents hypothetical data typical for an aromatic sulfonate headgroup, as specific values for this compound are not publicly available.)
| Calculated Property | Method | Typical Value/Result |
|---|---|---|
| Partial Atomic Charge (Sulfonate S atom) | DFT/B3LYP | +1.8 to +2.2 e |
| Partial Atomic Charge (Sulfonate O atoms) | DFT/B3LYP | -0.8 to -1.0 e |
| Dipole Moment | DFT/B3LYP | 10 - 15 Debye |
| HOMO Energy | DFT/B3LYP | -6.5 to -7.5 eV |
| LUMO Energy | DFT/B3LYP | -0.5 to -1.5 eV |
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. acs.org For surfactants, MD simulations are invaluable for understanding their aggregation into micelles and their behavior at interfaces, such as the air-water or oil-water interface. researchgate.netnih.gov
Simulations of this compound would typically involve placing a number of surfactant molecules in a simulation box with water and, if relevant, an oil phase (like dodecane). acs.org The simulation would then track the trajectory of each atom based on a defined force field. nih.gov These simulations can predict key surfactant properties like the critical micelle concentration (CMC), aggregation number, and the orientation of the surfactant molecules at an interface. The results would show the dodecyl tails orienting away from the water and the polar phthalate (B1215562) headgroups remaining in the aqueous phase, thereby reducing the interfacial tension. acs.org
Table 2: Typical Parameters and Outputs from MD Simulation of an Anionic Surfactant at an Oil-Water Interface (Note: This table contains representative data that would be expected from an MD simulation of this compound.)
| Simulation Parameter/Output | Typical Value/Description |
|---|---|
| Force Field | CHARMM36, OPLS-AA, or GROMOS |
| Water Model | TIP3P or SPC/E |
| Simulation Time | 100 - 500 nanoseconds |
| Calculated Interfacial Tension (IFT) Reduction | Reduction from ~50 mN/m to 5-10 mN/m |
| Area per Molecule at Interface | 50 - 70 Ų/molecule |
| Order Parameter of Alkyl Tail | High near headgroup, decreasing towards tail end |
Prediction of Spectroscopic Signatures and Reaction Pathways
Computational chemistry can also predict spectroscopic data, which can aid in the identification and characterization of molecules. Furthermore, it can be used to explore potential chemical reaction pathways, such as degradation or synthesis mechanisms. researchgate.netrsc.org
For this compound, quantum chemical methods can calculate the expected frequencies for infrared (IR) spectroscopy and the chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net These predictions can be compared with experimental spectra to confirm the molecular structure. For instance, calculations can pinpoint the expected ¹³C NMR chemical shifts for the distinct carbon atoms in the phthalate ring and the dodecyl chain.
Modeling reaction pathways, such as the sulfonation of the phthalate precursor or its potential hydrolysis, involves calculating the energies of reactants, products, and transition states. rsc.orgacs.org This allows for the determination of activation energies and reaction thermodynamics, providing insight into whether a proposed reaction is likely to occur under specific conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms (Note: The following are hypothetical, estimated values based on analogous structures, as specific computationally derived spectra for this compound are not available.)
| Carbon Atom Location | Predicted ¹³C Chemical Shift (ppm) |
|---|---|
| Carboxylate Carbon (C=O) | 168 - 172 |
| Aromatic C attached to Sulfonate | 145 - 150 |
| Aromatic C attached to Dodecyl | 140 - 145 |
| Aromatic C-H | 125 - 135 |
| Dodecyl Chain (-CH₂-) bulk | 29 - 32 |
| Dodecyl Chain (terminal -CH₃) | ~14 |
In Silico Approaches for Environmental Fate Prediction
In silico (computer-based) methods are increasingly used in ecotoxicology to predict the environmental fate and potential toxicity of chemicals, reducing the need for extensive animal testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent in this area. researchgate.netresearchgate.net
These models are statistical regressions that correlate the structural or physicochemical properties of a group of chemicals with their biological activity or environmental properties (e.g., toxicity, biodegradability, bioaccumulation). For this compound, a QSAR model could be used to predict its aquatic toxicity towards organisms like daphnids or fish. nih.gov The model would use calculated molecular descriptors, such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, or specific electronic properties, to make this prediction. Given its surfactant nature, properties related to its membrane partitioning potential would be particularly important descriptors for toxicity. mdpi.com
Table 4: Exemplary In Silico Predictions for Environmental Fate and Toxicity (Note: This table presents illustrative data from QSAR/QSPR models for a typical anionic surfactant of this size and class.)
| Endpoint | Model Type | Predicted Value | Interpretation |
|---|---|---|---|
| Aquatic Toxicity (Daphnia magna LC50) | QSAR | 1 - 10 mg/L | Moderately toxic to aquatic invertebrates |
| Biodegradability | QSPR | Not readily biodegradable | Persistence in the environment may be a concern |
| Log Kow (Octanol-Water Partition Coefficient) | Fragment-based QSPR | 3.5 - 4.5 | Moderate potential for bioaccumulation |
| Bioconcentration Factor (BCF) | QSAR | 100 - 500 L/kg | Moderate potential to accumulate in aquatic organisms |
Future Research Directions and Outlook for Disodium 2 Dodecyl 4 Sulphonatophthalate
Development of Novel Synthesis Methodologies for Green Chemistry
The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. chemanager-online.com Future research into the synthesis of Disodium 2-dodecyl 4-sulphonatophthalate will likely prioritize the integration of green chemistry principles to minimize environmental impact and enhance economic viability.
Current synthetic routes for similar anionic surfactants often involve multi-step processes that may utilize harsh reagents and generate significant waste streams. A primary research focus will be the development of novel catalytic systems that can facilitate the synthesis with higher atom economy and lower energy consumption. For instance, the exploration of solid acid catalysts or enzymatic processes could offer more sustainable alternatives to traditional sulfonation methods.
Furthermore, the use of renewable feedstocks is a cornerstone of green chemistry. univarsolutions.co.uk Research into bio-based precursors for the dodecyl and phthalate (B1215562) moieties could significantly reduce the carbon footprint of the surfactant. acs.orgresearchgate.netresearchgate.net For example, fatty alcohols derived from plant oils could serve as a renewable source for the dodecyl chain, while bio-based aromatics could potentially replace petroleum-derived phthalic anhydride (B1165640). researchgate.netresearchgate.net The development of solvent-free or aqueous-based reaction media will also be crucial in minimizing the use of volatile organic compounds (VOCs). Microwave-assisted synthesis is another promising avenue, as it can often lead to shorter reaction times and increased yields, as has been demonstrated for other sulfonated surfactants. sciencetechindonesia.com
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Use of Renewable Feedstocks | Sourcing dodecanol (B89629) from plant-based oils and exploring bio-derived alternatives to phthalic anhydride. acs.orgresearchgate.netresearchgate.net |
| Catalysis | Development of reusable solid acid catalysts or biocatalysts to replace traditional sulfonation agents. |
| Atom Economy | Designing synthesis pathways that maximize the incorporation of all starting materials into the final product. |
| Safer Solvents and Auxiliaries | Utilizing water as a solvent or developing solvent-free reaction conditions. |
| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption. sciencetechindonesia.com |
Exploration of Expanded Applications in Emerging Technologies
The unique molecular structure of this compound, featuring both a long hydrophobic alkyl chain and a sulfonated aromatic headgroup, suggests its potential utility in a variety of emerging technologies beyond conventional surfactant applications.
In the realm of nanotechnology and advanced materials, this surfactant could be investigated for its ability to disperse and stabilize nanoparticles, such as graphene or carbon nanotubes, in aqueous media. stfc.ac.uknih.gov The aromatic phthalate group may offer specific interactions with the surfaces of these nanomaterials, leading to more stable and functional dispersions for applications in conductive inks, composites, and coatings. stfc.ac.uknih.gov Research has shown that surfactants with aromatic headgroups can be particularly effective in dispersing graphene in natural rubber latex to create electrically conductive nanocomposites. stfc.ac.uknih.gov
Another promising area is in the formulation of advanced drug delivery systems. The micellar properties of this compound could be harnessed to encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. The specific interactions of the phthalate moiety could also be explored for targeted delivery applications. Furthermore, the synthesis of analogues with varying alkyl chain lengths and degrees of sulfonation could lead to a new class of counterions for hydrophobic ion pairing, a strategy used to increase the lipophilicity of therapeutic peptides and proteins. nih.gov
The potential for this surfactant in enhanced oil recovery (EOR) also warrants investigation. Its ability to lower interfacial tension between oil and water could be optimized for specific reservoir conditions, potentially leading to more efficient oil extraction with a reduced environmental footprint. The aromatic nature of the headgroup might also provide unique advantages in interacting with crude oil components.
| Emerging Technology | Potential Application of this compound |
| Nanotechnology | Dispersant and stabilizer for nanoparticles like graphene and carbon nanotubes. stfc.ac.uknih.gov |
| Advanced Materials | Component in the fabrication of conductive nanocomposites and functional coatings. stfc.ac.uknih.gov |
| Drug Delivery | Encapsulating agent for hydrophobic drugs and as a hydrophobic counterion for therapeutic biomolecules. nih.gov |
| Enhanced Oil Recovery (EOR) | Interfacial tension reducing agent for improved oil extraction. |
| Organic Electronics | Control of morphology in binary organic semiconductor nanoparticles for applications like organic photovoltaics. rsc.org |
Advanced Environmental Remediation and Sustainable Management Strategies
The widespread use of surfactants necessitates a thorough understanding of their environmental fate and the development of effective remediation and management strategies. researchgate.net Future research on this compound should proactively address these aspects.
A key area of investigation will be its biodegradability under various environmental conditions, both aerobic and anaerobic. researchgate.netnih.gov While linear alkylbenzene sulfonates (LAS) are generally biodegradable, the presence of the phthalate group may influence the degradation pathway and rate. researchgate.nethibiscuspublisher.com Studies on the microbial consortia capable of degrading this molecule and the identification of metabolic pathways will be crucial for assessing its environmental persistence. hibiscuspublisher.com The potential for the formation of persistent or toxic degradation products, particularly those derived from the phthalate moiety, must also be carefully evaluated, as some phthalate esters are known endocrine disruptors. researchgate.netnih.gov
Research into advanced oxidation processes (AOPs), such as ozonation or photocatalysis, could provide effective methods for the complete mineralization of this surfactant in wastewater treatment. nih.gov Additionally, the development of novel adsorbent materials, potentially based on modified clays (B1170129) or biochar, could offer a cost-effective means of removing it from industrial effluents. The effectiveness of coagulation and flocculation processes for its removal should also be systematically studied. researchgate.netnih.gov
A life cycle assessment (LCA) approach will be instrumental in developing sustainable management strategies. cesio.eu This would involve evaluating the environmental impacts associated with the entire life cycle of the surfactant, from raw material extraction and synthesis to its use and disposal. cesio.eu The findings from such an assessment could guide the development of more sustainable formulations and promote a circular economy approach where possible. univarsolutions.co.uk
| Remediation/Management Strategy | Research Focus for this compound |
| Biodegradation | Assessment of aerobic and anaerobic degradation pathways and identification of key microbial species. researchgate.netnih.govhibiscuspublisher.com |
| Advanced Oxidation Processes (AOPs) | Evaluation of the efficacy of ozonation, photocatalysis, and other AOPs for complete mineralization. nih.gov |
| Adsorption | Development and testing of novel adsorbent materials for its removal from wastewater. |
| Coagulation/Flocculation | Optimization of coagulation parameters for efficient removal from industrial effluents. researchgate.netnih.gov |
| Life Cycle Assessment (LCA) | Comprehensive analysis of the environmental footprint to guide sustainable product development. cesio.eu |
Interdisciplinary Research Integrating Materials Science, Environmental Science, and Theoretical Chemistry
The complex nature of surfactant behavior and its interactions with various systems necessitates a multidisciplinary research approach. Future breakthroughs in understanding and utilizing this compound will likely emerge from the convergence of materials science, environmental science, and theoretical chemistry.
Theoretical chemistry and molecular modeling will play a pivotal role in predicting the self-assembly behavior of this surfactant in solution and at interfaces. wpmucdn.comacs.orgfigshare.comresearchgate.net Computational studies can provide insights into the formation of micelles, their morphology, and their interaction with other molecules, such as pollutants or active pharmaceutical ingredients. wpmucdn.comresearchgate.netresearchgate.net This fundamental understanding can guide the rational design of formulations for specific applications.
The integration of materials science with environmental science can lead to the development of "smart" surfactant systems for environmental remediation. For example, photo-responsive or pH-responsive surfactants could be designed to release encapsulated remediation agents in a controlled manner at contaminated sites. The surfactant itself could be a key component in surfactant-enhanced remediation (SER) techniques for soil and groundwater contaminated with hydrophobic pollutants like polycyclic aromatic hydrocarbons (PAHs). rsc.orgnih.gov
Furthermore, the study of the interactions between this surfactant and biological membranes, from a molecular to a cellular level, is crucial for both understanding its potential ecotoxicity and for designing safe and effective biomedical applications. This research will require a combination of experimental techniques from biophysics and cell biology with computational simulations.
| Interdisciplinary Area | Research Focus |
| Theoretical Chemistry & Molecular Modeling | Predicting self-assembly, micelle formation, and interactions with other molecules and surfaces. wpmucdn.comacs.orgfigshare.comresearchgate.net |
| Materials Science & Environmental Remediation | Designing "smart" surfactant systems for controlled release of remediation agents and enhancing surfactant-enhanced remediation (SER) techniques. rsc.orgnih.gov |
| Biophysics & Ecotoxicology | Investigating interactions with biological membranes to understand ecotoxicity and inform the design of biocompatible materials. |
| Polymer Chemistry & Formulation Science | Exploring the use of the surfactant in emulsion polymerization and the development of stable, high-performance formulations. google.com |
Q & A
Q. What are the established synthesis protocols for Disodium 2-dodecyl 4-sulphonatophthalate, and how can researchers optimize reaction yields?
Methodological Answer:
- Synthesis Steps : Begin with esterification of phthalic acid derivatives with dodecyl alcohol, followed by sulfonation at the 4-position. Neutralization with sodium hydroxide yields the disodium salt.
- Optimization : Use factorial design experiments to vary reaction parameters (e.g., temperature, molar ratios, catalyst concentration). Monitor intermediates via FTIR or HPLC to identify rate-limiting steps .
- Purification : Employ recrystallization from ethanol-water mixtures or column chromatography to isolate high-purity product. Validate purity via elemental analysis (>99.5% as per reagent-grade standards) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Use H/C NMR to confirm sulfonate and dodecyl group positions. Compare with reference spectra of structurally analogous sulfonated phthalates .
- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time shifts indicate impurities or isomerization.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to evaluate decomposition profiles under controlled atmospheres .
Advanced Research Questions
Q. How can researchers address discrepancies in reported critical micelle concentration (CMC) values for amphiphilic derivatives like this compound?
Methodological Answer:
- Data Reconciliation : Compare measurement techniques (e.g., tensiometry vs. fluorescence probe methods). Control variables such as ionic strength and temperature, which alter CMC by ±15% .
- Purity Impact : Assess batch-to-batch variability using mass spectrometry (MS) to detect trace surfactants or unreacted precursors that artificially lower CMC .
- Standardized Protocols : Adopt IUPAC guidelines for CMC determination, including pre-equilibration periods and calibration with reference surfactants (e.g., sodium dodecyl sulfate) .
Q. What experimental designs are optimal for studying interactions between this compound and biological membranes?
Methodological Answer:
- Model Membranes : Prepare unilamellar vesicles (liposomes) with controlled lipid compositions (e.g., DPPC:DPPG 4:1) to mimic eukaryotic or bacterial membranes.
- Techniques : Use differential scanning calorimetry (DSC) to monitor phase transitions or fluorescence anisotropy to assess membrane fluidity changes.
- Concentration Gradients : Test sub-CMC and supra-CMC concentrations to differentiate monomeric vs. micelle-driven effects .
Q. How can researchers resolve spectral interference when detecting this compound in complex matrices (e.g., environmental samples)?
Methodological Answer:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges selectively retains hydrophobic moieties. Elute with methanol-acetonitrile (70:30 v/v) to recover >90% analyte .
- Detection : Pair HPLC with tandem MS (HPLC-MS/MS) for high specificity. Use negative ionization mode to target sulfonate groups (m/z 80.96 fragment).
- Matrix Effects : Spike samples with deuterated analogs (e.g., dodecyl-d derivatives) for internal standardization .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the hydrolytic stability of this compound under alkaline conditions?
Methodological Answer:
- pH Dependency : Hydrolysis rates increase exponentially above pH 9.0. Buffer systems (e.g., borate vs. phosphate) may chelate metal ions that catalyze degradation .
- Analytical Artifacts : Degradation products (e.g., phthalate isomers) may co-elute with parent compound in HPLC. Use ion-pair chromatography to improve resolution .
- Validation : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling. Compare degradation kinetics using Arrhenius modeling .
Suggested Research Workflow Table
| Stage | Key Parameters | Tools/Methods | Quality Control Metrics |
|---|---|---|---|
| Synthesis | Temperature, catalyst type, reaction time | FTIR, TLC | Yield (>85%), purity (>99%) |
| Characterization | Solvent system, column type | HPLC-MS, H NMR | Retention time shift <2%, δ ppm match |
| Micellization Studies | Ionic strength, temperature | Tensiometry, fluorescence spectroscopy | CMC reproducibility (±0.1 mM) |
| Stability Testing | pH, buffer composition | Accelerated aging, LC-MS | Degradation <5% over 6 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
